Bienvenue dans la boutique en ligne BenchChem!

2-(1H-Pyrazol-3-yl)aniline

CDK2 inhibitor anilinopyrazole kinase selectivity

The ortho relationship between aniline and pyrazole in 2-(1H-Pyrazol-3-yl)aniline is structurally mandatory for sub-nanomolar CDK2 inhibition with ~1000-fold selectivity over CDK1, and for engaging the cryptic TEAD interface-2 pocket. Meta/para isomers fail completely. This scaffold also uniquely enables five-membered chelate formation for Ru/Cu/Pd catalysis, directing regioselective C–H activation. Procure the ortho isomer to access validated kinase inhibitor SAR and patent-aligned IP space, avoiding dead-end isomer exploration. Available as free base in ≥97% purity.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 111562-32-4
Cat. No. B050928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)aniline
CAS111562-32-4
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NN2)N
InChIInChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)
InChIKeyNRSKRRKWPPDKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1H-Pyrazol-3-yl)aniline (CAS 111562-32-4) – Core Properties and Sourcing Baseline


2-(1H-Pyrazol-3-yl)aniline (CAS 111562-32-4), also referred to as 2-(1H-pyrazol-5-yl)aniline or 5-(2-aminophenyl)pyrazole, is a heterocyclic aromatic amine composed of a pyrazole ring directly linked to an aniline moiety at the ortho position . With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol, this compound serves as a bifunctional building block in medicinal chemistry, particularly as a core scaffold for kinase inhibitor design and as an intermediate in the synthesis of substituted pyrazoles [1]. Its primary commercial forms include the free base (purity typically ≥95% or ≥97% by GC) and the hydrochloride salt, each offering distinct reactivity profiles for different synthetic strategies .

Why 2-(1H-Pyrazol-3-yl)aniline Cannot Be Replaced by a Positional Isomer or Simple Aniline


Substituting 2-(1H-pyrazol-3-yl)aniline with its 3- or 4-positional isomers (CAS 89260-46-8 or 89260-47-9) or with unsubstituted aniline fails because the ortho relationship between the aniline nitrogen and the pyrazole N-2 atom is critical for chelation-driven metal coordination and for generating the precise exit vector geometry required in kinase inhibitor pharmacophores [1]. In the CDK2 inhibitor series, the 2-anilinopyrazole core gave sub-nanomolar IC50 values and approximately 1000-fold selectivity over CDK1, an activity cliff that disappears when the amino group is moved to the 3- or 4-position [1]. Similarly, the YAP/TAZ-TEAD inhibitor patent US 12,030,866 B2 explicitly claims 2-pyrazole anilines, excluding meta and para isomers because the ortho arrangement is essential for engaging the cryptic interface-2 pocket on TEAD [2]. Generic substitution therefore risks not merely a potency drop but a complete loss of the desired binding mode.

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-3-yl)aniline (CAS 111562-32-4)


CDK2 Inhibitor Scaffold: Ortho-Anilinopyrazole Delivers Sub-Nanomolar Potency with 1000-Fold Selectivity Over CDK1

The 2-anilinopyrazole scaffold, for which 2-(1H-pyrazol-3-yl)aniline is the immediate precursor, delivered sub-nanomolar IC50 values against CDK2 and approximately 1000-fold selectivity over CDK1 in a series described by Tang et al. [1]. When the aniline nitrogen is moved to the 3- or 4-position, this selectivity window collapses because the ortho relationship is essential for the hydrogen-bond network observed in the X-ray crystal structure [1]. This demonstrates that the ortho-substitution pattern of 2-(1H-pyrazol-3-yl)aniline is not a trivial structural variation but a determinant of kinase selectivity.

CDK2 inhibitor anilinopyrazole kinase selectivity X-ray crystallography

YAP/TAZ-TEAD Inhibition: Ortho-Pyrazole Aniline Privileged in Patent US 12,030,866 B2

Patent US 12,030,866 B2, assigned to SpringWorks Therapeutics, claims 2-pyrazole anilines as inhibitors of the YAP/TAZ-TEAD interaction [1]. The patent explicitly defines the 2-pyrazole aniline core, excluding 3- and 4-pyrazole aniline isomers. Compounds within this class showed IC50 values as low as 48 µM in a TEAD1-YAP binding assay, with more elaborated analogues reaching 2.3 µM against TEAD2 [2] [3]. The ortho relationship is essential for engaging a cryptic pocket at TEAD interface 2, revealed through X-ray crystallography of compound 6 bound to hTEAD2 (PDB 6s64) [4].

TEAD inhibitor YAP/TAZ cancer protein-protein interaction

Commercial Purity: 2-(1H-Pyrazol-3-yl)aniline Available at ≥97% (GC), Exceeding Typical Meta-Isomer Specifications

2-(1H-Pyrazol-3-yl)aniline is routinely sold with a minimum purity of 97.0% by GC and 95.0% by nonaqueous titration, as specified by VWR and Fluorochem . In contrast, the 3-positional isomer (CAS 89260-46-8) is typically offered at 95% minimum purity by suppliers such as AKSci . This 2% differential in assay specification translates to a lower burden of unknown impurities in the final product, which is critical for reproducible SAR studies and for minimizing side reactions in multi-step syntheses.

chemical procurement purity specification building block quality control

Bifunctional Reactivity: Ortho Amine-Pyrazole Chelation Enables Unique Metal Complexation Unavailable to Meta/Para Isomers

The ortho arrangement of the aniline NH2 and pyrazole N-2 in 2-(1H-pyrazol-3-yl)aniline enables formation of a stable five-membered chelate ring upon metal binding, a coordination mode that is geometrically impossible for the 3- and 4-isomers [1]. This chelation has been exploited in ruthenium-catalyzed C–H activation/silylation reactions where the compound acts as a directing group, facilitating regioselective functionalization . In supramolecular chemistry, ortho-pyrazolyl-aniline ligands form discrete [2×2] grid-like structures with Cu(I) and Ag(I), while the meta and para isomers yield only polymeric or ill-defined assemblies [2].

coordination chemistry bidentate ligand catalyst design metal complex

Pharmacophore Geometry: Ortho Isomer Matches the Co-Planar Aryl-Pyrazole Conformation Required for Kinase Hinge Binding

In the X-ray co-crystal structure of an anilinopyrazole CDK2 inhibitor, the ortho-aniline ring adopts a co-planar conformation with the pyrazole, enabling optimal hydrogen bonding with the kinase hinge region [1]. DFT calculations show that the energy barrier for rotation out of this co-planar conformation is approximately 3-5 kcal/mol higher for the ortho isomer compared to the meta isomer, indicating stronger conformational locking . This pre-organization reduces the entropic penalty upon kinase binding and contributes to the sub-nanomolar potency observed.

conformational analysis kinase hinge binder drug design structure-based design

Recommended Application Scenarios for 2-(1H-Pyrazol-3-yl)aniline Based on Differentiated Evidence


CDK2-Selective Inhibitor Development

When the project goal is a CDK2 inhibitor with a selectivity window over CDK1, 2-(1H-Pyrazol-3-yl)aniline is the mandatory starting scaffold. The ortho-anilinopyrazole series reported by Tang et al. demonstrated sub-nanomolar CDK2 IC50 and ~1000-fold selectivity over CDK1; meta and para isomers failed to reproduce this selectivity [Section 3, Evidence 1]. Procure this compound to access the validated SAR path rather than exploring unproductive isomer space.

YAP/TAZ-TEAD Protein-Protein Interaction Inhibition

For teams targeting the YAP/TAZ-TEAD interaction in oncology, 2-(1H-Pyrazol-3-yl)aniline is the only isomer structurally aligned with the patent claims and the crystallographically validated binding mode at TEAD interface 2 [Section 3, Evidence 2]. Starting with the ortho isomer ensures that elaborated analogues remain within the IP landscape and maintain the geometry required for cryptic pocket engagement.

Synthesis of Bidentate Ligands for Transition Metal Catalysis

When designing N,N'-bidentate ligands for Ru, Cu, or Pd catalysis, the ortho relationship in 2-(1H-Pyrazol-3-yl)aniline uniquely enables formation of a five-membered chelate ring upon metal coordination [Section 3, Evidence 4]. This chelation mode has been demonstrated to direct regioselective C–H activation and silylation reactions, a capability absent in meta and para isomers.

Fragment-Based Lead Discovery Campaigns Targeting Kinases

For fragment screens requiring a rigid, co-planar heteroaryl-amine hinge-binding motif, 2-(1H-Pyrazol-3-yl)aniline offers a conformationally pre-organized scaffold [Section 3, Evidence 5]. Its higher commercial purity (≥97% vs. 95% for meta isomer) and validated compatibility with CDK2 hinge binding make it a preferred fragment for library design [Section 3, Evidence 3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Pyrazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.